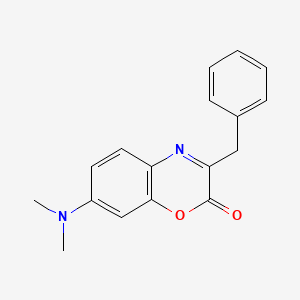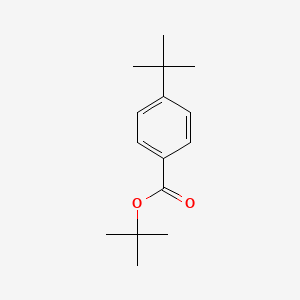
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one typically involves the reaction of benzylamine with a suitable benzoxazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The benzyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-4-hydroxy-7-dimethylaminocoumarin:
7-Dimethylaminowarfarin: Another benzoxazine derivative with distinct biological activities.
Uniqueness
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92510-35-5 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-benzyl-7-(dimethylamino)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-8-9-14-16(11-13)21-17(20)15(18-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
CDPBPSDQCBOHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)




![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
